molecular formula C10H11N5O B12872939 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-

1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-

Cat. No.: B12872939
M. Wt: 217.23 g/mol
InChI Key: YWOPXUCLWYGFRD-UHFFFAOYSA-N
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Description

5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-3-pyridinecarboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized with an appropriate reagent to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol and catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles, which can further undergo additional modifications to yield more complex structures .

Scientific Research Applications

5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 4-methylpyridin-3-yl group in 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide imparts unique chemical and biological properties to the compound. This specific substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-amino-1-(4-methylpyridin-3-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H11N5O/c1-6-2-3-13-5-8(6)15-9(11)7(4-14-15)10(12)16/h2-5H,11H2,1H3,(H2,12,16)

InChI Key

YWOPXUCLWYGFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

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